Capistruin -

Capistruin

Catalog Number: EVT-246474
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Capistruin is a lasso peptide produced by the bacterium Burkholderia thailandensis E264. This compound has garnered attention due to its unique structural characteristics and its potential as an antibacterial agent. Capistruin is synthesized through a ribosomal mechanism followed by post-translational modifications, making it a subject of interest in the field of natural product chemistry and antibiotic research.

Source

The primary source of capistruin is the bacterium Burkholderia thailandensis, which is known for its ability to produce various bioactive compounds. The discovery of capistruin was facilitated through genome mining techniques that identified the specific biosynthetic gene clusters responsible for its production. This approach has highlighted the genetic basis for the synthesis of capistruin and its related compounds, such as microcin J25, which shares some biosynthetic pathways with capistruin .

Classification

Capistruin belongs to a class of compounds known as lasso peptides, characterized by their unique "lasso" structure formed by a macrolactam ring and a tail that threads through the ring. This structural feature contributes to their biological activity, including antibacterial properties. Lasso peptides are classified under ribosomally synthesized and post-translationally modified peptides, which distinguishes them from other peptide classes .

Synthesis Analysis

Methods

The synthesis of capistruin involves several key steps:

  1. Gene Cloning: The genes responsible for capistruin production are cloned into suitable expression vectors.
  2. Heterologous Expression: The expression of these genes is carried out in host organisms, such as Escherichia coli or other bacterial strains, to facilitate the production of capistruin.
  3. Cultivation Conditions: Optimal cultivation conditions are essential for maximizing yield. For instance, using specific media like 2S4G has been shown to significantly enhance capistruin production compared to other media .
  4. Extraction and Purification: Following cultivation, capistruin is extracted from the culture medium and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for analysis .

Technical Details

The biosynthetic pathway of capistruin involves four key genes that encode enzymes necessary for its production and export. These include genes that facilitate the formation of the lasso structure through post-translational modifications . The yield of capistruin can vary significantly based on genetic manipulations and growth conditions, with reported yields reaching up to 1.6 mg/L under optimized conditions .

Molecular Structure Analysis

Structure

Capistruin exhibits a distinct lasso structure characterized by:

  • A macrolactam ring formed by a series of amino acids.
  • A tail that threads through this ring.

This unique configuration not only stabilizes the peptide but also plays a crucial role in its interaction with biological targets .

Data

The molecular weight of capistruin has been reported as approximately 2049 Da, with specific ion peaks identified through mass spectrometry confirming its structure . The amino acid sequence and structural details have been elucidated through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Reactions

Capistruin primarily exhibits antibacterial activity through inhibition of bacterial RNA polymerase, which is critical for transcription in bacteria. This mechanism involves binding to the enzyme and preventing it from synthesizing RNA, thereby halting bacterial growth .

Technical Details

Research indicates that capistruin's interaction with RNA polymerase is specific and effective against several Gram-positive bacteria. The precise binding sites and conformational changes induced upon binding have been studied using structural biology techniques such as X-ray crystallography .

Mechanism of Action

Process

The mechanism by which capistruin exerts its antibacterial effects involves:

  1. Binding: Capistruin binds to bacterial RNA polymerase.
  2. Inhibition: This binding inhibits RNA synthesis, leading to bacterial cell death.
  3. Selectivity: Capistruin demonstrates selectivity towards certain bacterial strains, making it a candidate for targeted antibiotic therapy .

Data

Studies have shown that capistruin's efficacy varies among different bacterial species, highlighting its potential use in treating infections caused by resistant strains .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Capistruin is typically isolated as a colorless or pale yellow powder.
  • Solubility: It is soluble in aqueous solutions at physiological pH levels.

Chemical Properties

  • Stability: Capistruin displays stability under various environmental conditions but can be sensitive to extreme pH levels.
  • Reactivity: It undergoes specific chemical reactions typical of lasso peptides, particularly involving disulfide bond formation during maturation processes .
Applications

Scientific Uses

Capistruin's primary applications include:

  • Antibacterial Research: Its ability to inhibit bacterial growth makes it a valuable compound in the search for new antibiotics.
  • Biotechnology: The study of capistruin's biosynthesis provides insights into peptide engineering and the development of novel therapeutic agents.
  • Structural Biology: Understanding its unique structure aids in elucidating mechanisms of action for similar peptides and contributes to drug design efforts .
Biosynthesis and Genetic Regulation of Capistruin

Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) Classification

Capistruin belongs to the lasso peptide family, a specialized class of ribosomally synthesized and post-translationally modified peptides (RiPPs). Like all RiPPs, capistruin originates from a genetically encoded precursor peptide (CapA) that undergoes enzymatic modifications to achieve its bioactive conformation. The defining feature of lasso peptides is their unique topological "lariat knot" structure, where an N-terminal macrolactam ring is threaded by a C-terminal tail, stabilized by steric residues ("plugs") that prevent unthreading [5] [7]. Capistruin exemplifies a class II lasso peptide, characterized by the absence of disulfide bonds and reliance solely on steric hindrance for stability. Its 19-amino-acid structure includes a 9-residue ring formed between Gly1 and Asp9, with the tail secured by bulky residues (e.g., Arg15) [2] [9].

Genetic Architecture of the capABCD Biosynthetic Gene Cluster

The biosynthesis of capistruin is governed by a compact four-gene operon (capABCD) (Table 1). This cluster is conserved across Burkholderia species and shares organizational homology with other lasso peptide systems like mcjABCD for microcin J25 [1] [5]:

Table 1: Functional Elements of the capABCD Gene Cluster

GeneProtein FunctionKey Domains/Motifs
capAPrecursor peptide: Leader sequence (recognition) + core peptide (mature capistruin)N-terminal leader (∼20 aa); C-terminal core (19 aa)
capBBifunctional enzyme: ATP-dependent protease + carboxylate activatorATP-binding pocket; Cys/His catalytic dyad
capCMacrocyclase: Catalyzes isopeptide bond formationAsn-synthase/Gln-hydrolase domain; ATPase site
capDABC transporter: Exports mature peptide + confers producer immunityTransmembrane domain; Nucleotide-binding domain

The capABCD cluster is typically transcribed from a single promoter, with expression in the native host (Burkholderia thailandensis E264) induced under specific stress conditions. Heterologous expression in Escherichia coli yields minimal capistruin (∼0.1 mg/L), while engineered Burkholderia sp. FERM BP-3421 achieves up to 580-fold higher titers (∼58 mg/L), attributed to compatible codon usage, chaperone systems, and precursor supply [1].

Enzymatic Mechanisms of Precursor Peptide Processing

Role of CapB in Carboxyl Activation and Cleavage

CapB is a multifunctional ATP-dependent enzyme critical for early maturation steps. It first cleaves the leader peptide from the core region of CapA through proteolytic activity mediated by a conserved cysteine-histidine catalytic dyad. Subsequently, it activates the side-chain carboxylate of Asp9 (within the core) via adenylylation, forming an acyl-adenylate intermediate. This step primes Asp9 for nucleophilic attack by the N-terminal amine of Gly1 during macrocyclization [1] [5] [8]. ATP hydrolysis provides the energy for both reactions, with mutagenesis of CapB’s ATP-binding site abolishing capistruin production in vivo [5].

Macrocyclization Catalyzed by CapC Amidotransferase

CapC, an ATP-dependent amidotransferase, catalyzes the formation of the macrolactam ring. It facilitates nucleophilic attack by the deprotonated α-amine of Gly1 on the activated carboxyl group of Asp9, forming a stable isopeptide bond (Figure 1). This cyclization occurs while the core peptide adopts a prefolded conformation, positioning the C-terminal tail for eventual threading. CapC’s mechanism involves transient glutamine hydrolysis to generate ammonia, which deprotonates Gly1’s α-amine, enhancing its nucleophilicity [1] [5]. The ATP dependence ensures irreversible ring closure.

Figure 1: Enzymatic Steps in Capistruin Maturation

1. CapB: Leader cleavage + Asp9 activation → CapA-adenylate  2. CapC: Macrocyclization (Gly1–Asp9 isopeptide bond) → Lasso-folded capistruin  3. CapD: Export + immunity  

Export and Immunity Mediated by CapD ABC Transporter

CapD is an ATP-binding cassette (ABC) transporter essential for two functions: extracellular export of mature capistruin and self-immunity in the producer strain. It binds intracellular capistruin via its transmembrane domain and uses ATP hydrolysis to translocate it across the membrane. Simultaneously, CapD prevents endogenous toxicity by sequestering capistruin from cellular targets (e.g., RNA polymerase). Heterologous expression of capD alone in sensitive E. coli confers resistance to externally applied capistruin, confirming its dual role [1] [3] [10].

Critical Residues for Maturation: Mutagenesis Studies of CapA

Systematic alanine-scanning mutagenesis of the CapA core peptide has identified residues indispensable for capistruin biosynthesis (Table 2). Only four positions (Gly1, Arg11, Val12, Ile13) are absolutely essential, while others tolerate substitution [2] [5]:

Table 2: Functional Impact of CapA Core Mutations

Residue PositionWild-Type Amino AcidMutation TestedEffect on MaturationRole
1GlyAlaNo cyclizationN-terminal amine donor for macrolactam
9AspAlaNo cyclizationCarboxylate acceptor for macrolactam
11ArgAlaNo detectable peptideUnknown; possible enzyme recognition
15ArgAlaThreaded → unthreaded at 50°C"Plug" residue for tail stabilization
16PheAlaReduced thermal stabilitySteric locking above ring

Key findings include:

  • Gly1→Ala: Abolishes macrolactam formation due to steric hindrance and loss of nucleophilic α-amine [2].
  • Asp9→Ala: Eliminates carboxylate group required for cyclization [5].
  • Arg15→Ala: Causes thermal sensitivity; unthreading at elevated temperatures confirms its role as the primary "plug" residue [2].
  • Phe16→Ala: Reduces but does not eliminate thermal stability, indicating auxiliary plug function [2].

These studies highlight the low sequence specificity but high structural constraints of lasso peptide biosynthesis, where enzyme machinery accommodates mutations if topology is preserved [2] [5].

Properties

Product Name

Capistruin

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